molecular formula C12H11NO3S B14844900 2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid

2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid

Cat. No.: B14844900
M. Wt: 249.29 g/mol
InChI Key: DHUFYOCYULNHPW-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid typically involves the condensation of 2-methoxy-4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves the oxidation of the thiazole derivative to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and methyl substituents but lacks the thiazole ring and carboxylic acid group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the presence of an amino group and dimethylaniline moiety.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group but differs in the presence of a boronic ester group.

Uniqueness

2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid is unique due to the combination of its thiazole ring and carboxylic acid group, which confer distinct chemical properties and potential biological activities. The presence of the methoxy and methyl groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(2-methoxy-4-methylphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-3-4-8(9(5-7)16-2)11-13-6-10(17-11)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

DHUFYOCYULNHPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)O)OC

Origin of Product

United States

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